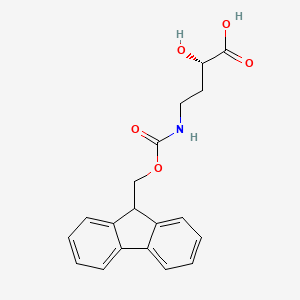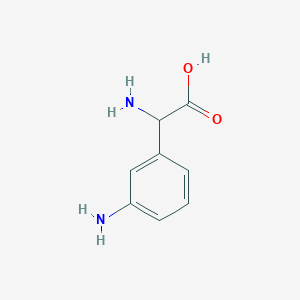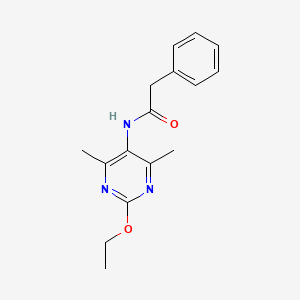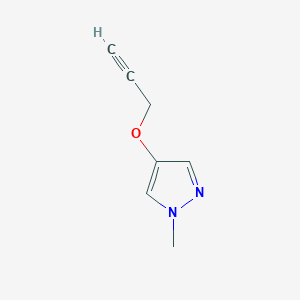
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide" is a structurally complex molecule that appears to be related to the field of medicinal chemistry due to its dihydroquinolinone core, which is often associated with various pharmacological activities. The presence of a trifluoromethyl group suggests potential for increased biological activity and metabolic stability.
Synthesis Analysis
The synthesis of related CF3-containing dihydroquinolinones has been achieved through visible-light induced trifluoromethylation of N-arylcinnamamides using Togni's reagent under mild conditions . This method has been shown to be efficient and practical, allowing for the incorporation of various functional groups. Similarly, the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones has been developed through a visible light induced direct difluoromethylation and trifluoromethylation of N-methacryloyl benzamides . These methods feature mild reaction conditions and operational simplicity, indicating that a similar approach may be applicable for the synthesis of "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide".
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through independent synthesis and subsequent structure proof, as seen in the synthesis of oxo-s-triazines . The regioselectivity of reactions involving the 4-oxoquinoline core, such as N-ethylation, has been studied using DFT methods, which could provide insights into the molecular structure and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of related benzamide compounds has been explored in various contexts. For instance, the oxidative coupling between benzamides and alkynes catalyzed by Rhodium has been used to synthesize polycyclic amides, including isoquinolones . This suggests that the compound of interest may also undergo similar oxidative coupling reactions, potentially leading to the formation of polycyclic structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide" are not detailed in the provided papers, the studies on related compounds suggest that the presence of the trifluoromethyl group and the 4-oxoquinoline core could confer certain desirable properties such as increased lipophilicity, metabolic stability, and potential for diverse biological activities . The methodologies and analyses presented in these papers could be applied to determine the specific properties of the compound .
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-2-3-12-26-18-10-9-17(13-15(18)6-11-19(26)27)25-20(28)14-4-7-16(8-5-14)21(22,23)24/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDGRYNRYKRFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

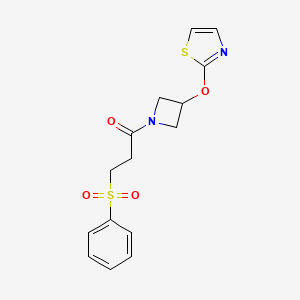

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)
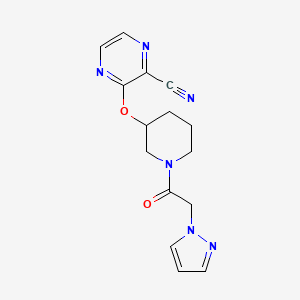
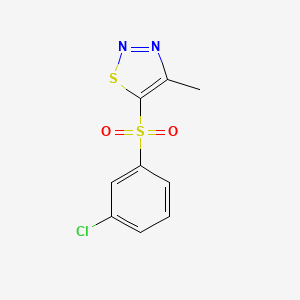


![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)
